

Application Notes and Protocols for V-9302 Hydrochloride in Xenograft Models

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Compound of Interest

Compound Name: V-9302 hydrochloride

Cat. No.: B2588783

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Introduction

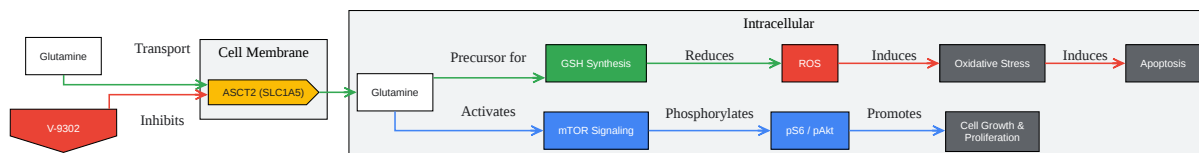
V-9302 hydrochloride is a potent and selective small-molecule competitive antagonist of the alanine-serine-cysteine transporter 2 (ASCT2 or SLC1A5), a primary transporter of glutamine in many cancer types.[1][2] Given the heightened dependence of cancer cells on glutamine for metabolic processes, V-9302 presents a promising therapeutic strategy.[1][3] Pharmacological blockade of ASCT2 with V-9302 has been shown to attenuate cancer cell growth, induce cell death, and increase oxidative stress, leading to anti-tumor responses in both in vitro and in vivo preclinical models.[2][4] These application notes provide detailed protocols for the use of **V-9302 hydrochloride** in xenograft models to evaluate its anti-tumor efficacy.

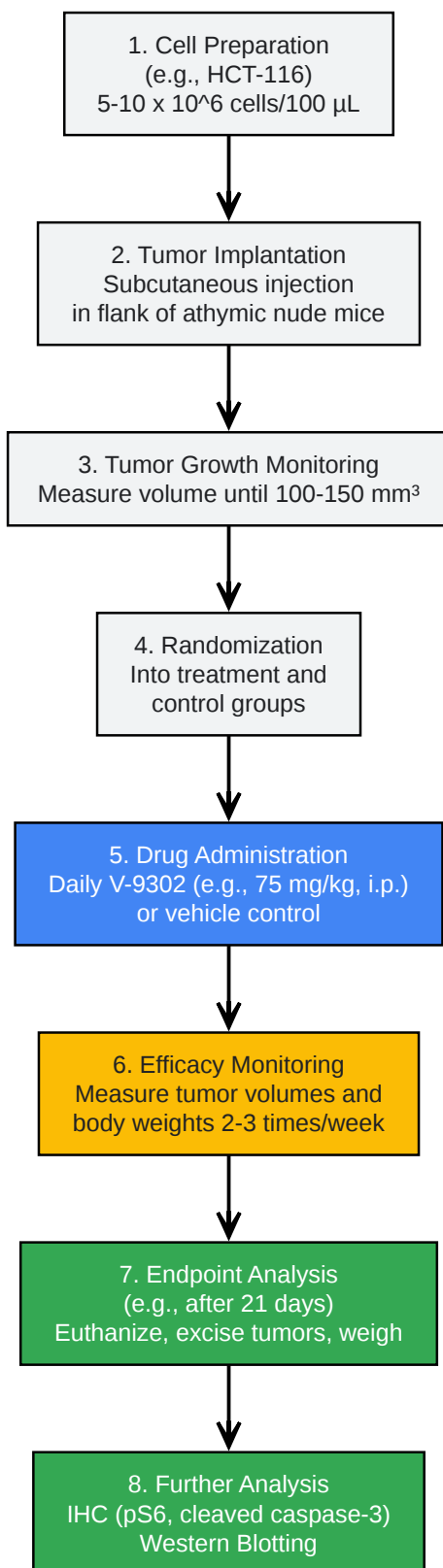
Mechanism of Action

V-9302 competitively inhibits the transmembrane flux of glutamine by targeting the ASCT2 transporter.[2][5] This blockade of glutamine uptake induces a cascade of downstream effects, including the disruption of cellular amino acid homeostasis, which in turn affects the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1][5] Specifically, treatment with V-9302 has been demonstrated to decrease the phosphorylation of critical mTOR pathway components such as S6 and Akt.[2][5] Furthermore, by limiting glutamine availability, V-9302 depletes intracellular glutathione (GSH) levels, leading to an increase in reactive oxygen

species (ROS) and oxidative stress.[1] Some studies also suggest that V-9302 may affect other amino acid transporters like SNAT2 (SLC38A2) and LAT1 (SLC7A5), potentially broadening its impact on cancer cell metabolism.[5][6]

Signaling Pathway of V-9302 Action





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